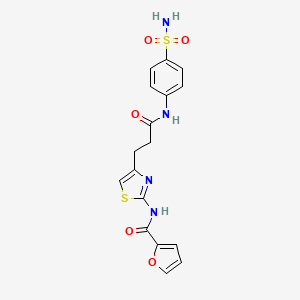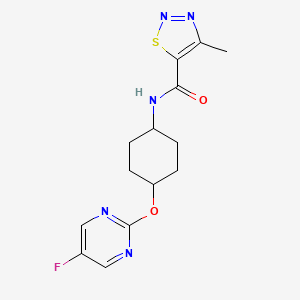
5-Quinolinol, 6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Quinolinol, also known as 5-Hydroxyquinoline, is a heterocyclic compound with the molecular formula C9H7NO . It is used as an internal standard in reactions to measure morphine concentration in serum or plasma. It also acts as a lipophilic chelator and can decrease the rate of deoxygenation .
Synthesis Analysis
Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry. They are vital for drug discovery and play a major role in medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of 5-Quinolinol consists of a benzene ring fused with a pyridine moiety . The molecular weight is 145.16 .
Chemical Reactions Analysis
In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). Theoretical characterization was carried out to determine spectroscopic and electronic properties .
Physical And Chemical Properties Analysis
5-Quinolinol is a solid at 20°C . Its melting point is between 223-226°C . The SMILES string representation of its structure is Oc1cccc2ncccc12 .
Scientific Research Applications
Accelerator Mass Spectrometry in Pharmacokinetics
Accelerator mass spectrometry (AMS) has been employed to analyze samples in a human mass balance and metabolism study involving a farnesyl transferase inhibitor, demonstrating the utility of AMS in pharmacokinetic studies with low radioactive doses. This methodology facilitated the detailed analysis of drug-related carbon presence in plasma, urine, and feces, highlighting its precision and low dose advantage in human pharmacokinetic research (Garner et al., 2002).
Ocular Effects of Quinolines
The quinolines, including hydroxychloroquine, have been primarily used for their anti-inflammatory effects in autoimmune conditions and malaria prophylaxis. Research into their ocular side effects, particularly irreversible macular damage, underscores the importance of monitoring patients undergoing such therapy, thus presenting a significant area of clinical concern and study (Weisinger, Pesudovs, & Coffin, 2000).
Pharmacokinetics of Novel Quinolones
The pharmacokinetics of novel quinolones, such as AM-1155, have been explored in healthy volunteers, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profile. Studies like these provide a foundation for understanding the therapeutic potential and safety profile of new quinoline derivatives, facilitating their clinical application and development (Nakashima et al., 1995).
Antimalarial Applications and Resistance
Research on quinoline derivatives like chloroquine has highlighted their role in malaria treatment, including the mechanisms of action and the emerging challenge of drug resistance. Studies focusing on polymorphisms associated with quinoline resistance provide critical insights for developing effective malaria treatment strategies and understanding the genetic basis of resistance (Ursing et al., 2006).
Quinolines in Antibiotic Monitoring
The application of the Anatomical Therapeutical Chemical Classification/Defined Daily Doses (ATC/DDD) methodology to monitor antibiotic drug use, including quinolones, illustrates the importance of such research in rationalizing antibiotic prescription and usage. This approach facilitates the comparison of drug use patterns across different settings and populations, contributing to the optimization of antimicrobial therapy (Natsch et al., 2005).
Mechanism of Action
Target of Action
Quinolines and quinolones, which are structurally similar to 6-chloroquinolin-5-ol, are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They are often used as scaffolds for drug development due to their broad spectrum of bioactivities .
Mode of Action
It’s worth noting that quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, act by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Clioquinol, a compound similar to 6-chloroquinolin-5-ol, is known to be rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours .
Result of Action
Quinolines and quinolones, which share a similar structure with 6-chloroquinolin-5-ol, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
5-Quinolinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Quinoline derivatives have a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . Therefore, the future direction of research on 5-Quinolinol, 6-chloro- and its derivatives could focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, which include 6-Chloroquinolin-5-ol, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Quinoline derivatives have been shown to have antimicrobial activity against various Gram-positive and Gram-negative microbial species
Molecular Mechanism
It is known that quinoline derivatives can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
properties
IUPAC Name |
6-chloroquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQTLCUIPMASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236162-17-6 |
Source


|
| Record name | 6-chloroquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

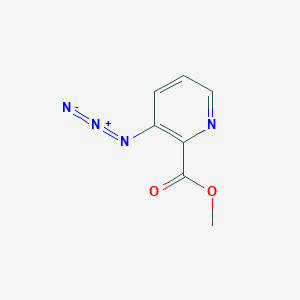
![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)
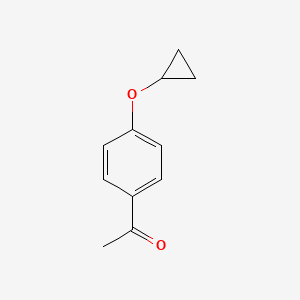
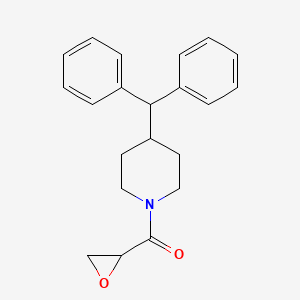
![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
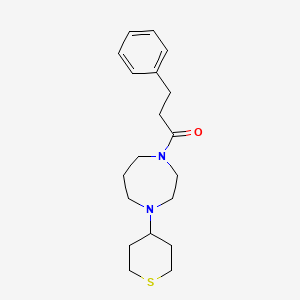
![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)
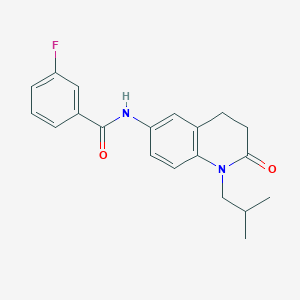
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)
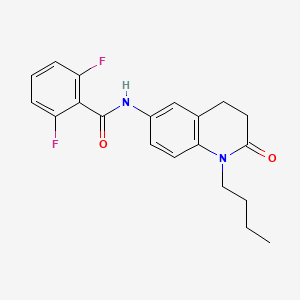
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)
